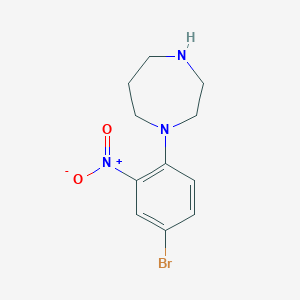

1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

Descripción

This article focuses on the chemical and academic significance of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane. It provides an overview of its structural components, the rationale for its investigation, and the scope of research typically undertaken to explore its potential as a versatile chemical building block.

| Property | Value |

| IUPAC Name | 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane |

| Molecular Formula | C₁₁H₁₄BrN₃O₂ |

| Molecular Weight | 300.15 g/mol |

| Canonical SMILES | C1CNCCN1C2=C(C=C(C=C2)Br)N+[O-] |

| Appearance | Typically a solid at room temperature |

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. semanticscholar.orgdntb.gov.ua Diazepane derivatives have been shown to exhibit a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer properties. semanticscholar.orgdntb.gov.ua Their conformational flexibility allows them to bind to a diverse range of biological targets, making them attractive scaffolds for drug design. The development of efficient synthetic protocols for creating substituted diazepanes is a continuing focus of organic chemistry, aiming to generate libraries of compounds for biological screening. nih.gov

The properties of an aromatic ring can be significantly altered by the introduction of substituents. In 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, the phenyl ring is modified with both a halogen (bromine) and a nitro group, each conferring distinct advantages in synthetic and medicinal chemistry.

Halogenated organic compounds are of paramount importance in drug discovery. The inclusion of a halogen atom, such as bromine, can enhance a molecule's pharmacokinetic properties, including membrane permeability and metabolic resistance. Furthermore, heavier halogens can participate in "halogen bonding," a specific type of non-covalent interaction that can improve a drug's binding affinity and selectivity for its biological target.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring. From a synthetic standpoint, the nitro group is exceptionally versatile. It can be readily reduced to an amino group, which can then be used as a handle for a wide variety of subsequent chemical transformations. This makes nitrophenyl compounds valuable intermediates for building more complex molecular architectures. openpharmaceuticalsciencesjournal.com

The specific combination of the 1,4-diazepane core, the bromo-substituent, and the nitro-substituent provides a compelling rationale for focused academic investigation. Researchers are drawn to this molecule because it serves as an ideal synthetic intermediate. The diazepane moiety provides a proven pharmacologically relevant scaffold. semanticscholar.orgdntb.gov.ua The bromine atom offers a potential site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the introduction of diverse chemical fragments. mdpi.com Simultaneously, the ortho-nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings fused to the benzene (B151609) ring. This dual reactivity allows for the systematic and divergent synthesis of a large library of complex derivatives from a single, well-defined starting material.

A typical academic research program centered on 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane would generally encompass the following scope and objectives:

Synthesis and Optimization: The primary objective is to develop a high-yielding and scalable synthetic route to the target compound, likely involving the nucleophilic aromatic substitution of a di-substituted halobenzene with 1,4-diazepane.

Chemical Characterization: Thoroughly characterizing the compound's structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Exploration of Reactivity: Systematically investigating the chemical reactivity of the molecule. This includes studying the selective reduction of the nitro group to an amine and exploring the participation of the bromo-substituent in various cross-coupling reactions to establish its utility as a versatile building block.

Derivative Synthesis: Utilizing the compound as a scaffold to synthesize a library of novel analogues. This involves modifying the newly formed amino group (from the reduced nitro group) or substituting the bromine atom to create a diverse set of molecules with varied structural features.

Biological Screening: Collaborating with pharmacologists or biochemists to screen the parent compound and its derivatives for potential biological activity, guided by the known therapeutic applications of diazepane-containing molecules. semanticscholar.orgdntb.gov.uanih.govmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAETUMFJCFGOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 2 Nitrophenyl 1,4 Diazepane

Established Synthetic Routes

The construction of the target molecule hinges on the creation of a bond between a nitrogen atom of the 1,4-diazepane ring and the C1 position of the 4-bromo-2-nitrophenyl group. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and tolerance to various functional groups.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for synthesizing aryl amines and related compounds. This approach is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (NO2) present in the target molecule's precursor. The nitro group, positioned ortho to the site of substitution, strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

In this context, the reaction proceeds by the attack of a nucleophile, in this case, one of the secondary amine nitrogens of 1,4-diazepane, on the carbon atom bearing a leaving group (typically a halide) on the nitro-activated benzene (B151609) ring. The reaction is an addition-elimination process that results in the formation of the desired C-N bond.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method has gained wide acceptance due to its broad substrate scope and functional group tolerance, often providing a milder alternative to traditional methods like SNAr. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base, followed by reductive elimination, yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success and efficiency of the reaction.

Precursor Compounds and Starting Material Analysis

The selection of appropriate starting materials is crucial for the successful synthesis of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane. The precursors must contain the necessary structural components of the final molecule.

Utilization of 4-Bromo-2-nitroaniline and 1,4-Diazepane as Key Reagents

The primary building blocks for the synthesis are a substituted phenyl ring and the 1,4-diazepane heterocycle. 1,4-Diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. researchgate.net

For routes such as the Buchwald-Hartwig amination, 4-bromo-2-nitroaniline is a logical precursor. This compound provides the core aromatic structure with the required bromo and nitro substituents. It can be prepared through methods such as the nitration of p-bromoaniline or the bromination of o-nitroaniline. mdpi.com The other key reagent is 1,4-diazepane , which acts as the nucleophile in the coupling reaction.

Exploration of Related Nitrohalobenzene Derivatives in Synthetic Pathways

For the SNAr pathway, a more suitable precursor is a nitrohalobenzene with a good leaving group, typically a fluorine atom, at the C1 position. Therefore, 4-bromo-1-fluoro-2-nitrobenzene is an excellent starting material. sigmaaldrich.com The carbon-fluorine bond is highly polarized and the fluoride (B91410) ion is a good leaving group in SNAr reactions, making this substrate highly reactive towards nucleophilic attack by 1,4-diazepane. The reaction involves the displacement of the fluoride by one of the amine groups of the diazepane ring.

Reaction Conditions and Parameter Optimization for Synthesis

Optimizing reaction conditions is essential to maximize the yield and purity of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane. Key parameters include the choice of solvent, base, catalyst system (for Buchwald-Hartwig), temperature, and reaction time.

For the Nucleophilic Aromatic Substitution (SNAr) route, based on analogous reactions with similar substrates, a general procedure can be outlined. chemicalbook.com The reaction is typically performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), which can solvate the charged intermediate. A base is required to deprotonate the diazepane nitrogen, increasing its nucleophilicity, and to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃). The reaction temperature can range from room temperature to elevated temperatures (up to 120 °C) to drive the reaction to completion. chemicalbook.com

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-Bromo-1-fluoro-2-nitrobenzene | Activated aryl halide |

| Nucleophile | 1,4-Diazepane | Provides the diazepane moiety |

| Solvent | DMF or DMSO | Polar aprotic, facilitates reaction |

| Base | K₂CO₃ or Cs₂CO₃ | Deprotonates amine, neutralizes acid |

| Temperature | 25 - 120 °C | Influences reaction rate |

| Time | 2 - 12 hours | Duration to reach completion |

Table 1: Typical Reaction Parameters for SNAr Synthesis

For the Buchwald-Hartwig amination , the optimization focuses on the catalytic system. The choice of palladium source and, critically, the phosphine ligand, influences the efficiency of the catalytic cycle. A variety of ligands have been developed for this reaction. Solvents are typically non-polar aprotic, with toluene (B28343) and 1,4-dioxane (B91453) being common choices. nih.gov A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being frequently used.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-Bromo-2-nitroaniline | Aryl halide source |

| Amine | 1,4-Diazepane | Amine source |

| Catalyst | Palladium source (e.g., Pd₂(dba)₃) | Active metal center |

| Ligand | Phosphine ligand (e.g., Xantphos, BINAP) | Stabilizes and activates catalyst |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic |

| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic base |

| Temperature | 80 - 110 °C | Typically requires heating |

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

Solvent Selection and Effects on Reaction Efficiency

The choice of solvent plays a pivotal role in the rate and efficiency of SNAr reactions for the synthesis of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane. Polar aprotic solvents are generally favored as they can solvate the cation of the base while leaving the nucleophile (1,4-diazepane) relatively unsolvated and thus more reactive.

The selection between DMF and DMSO can also impact the reaction temperature and work-up procedure. DMSO, with its higher boiling point, can be used for reactions requiring more thermal energy. However, its complete removal during purification can be more challenging compared to DMF.

Role of Stoichiometric and Catalytic Bases

A base is essential in the N-arylation of 1,4-diazepane to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine nucleophile, thereby increasing its reactivity. Both stoichiometric and catalytic amounts of a base can be utilized, with the choice depending on the specific reaction pathway.

Potassium Carbonate (K2CO3) is a widely used inorganic base in such synthetic reactions. researchgate.netrsc.org Its role is to act as a proton scavenger, driving the equilibrium towards the product side. borbasgroup.com In Ullmann-type N-arylation reactions, K2CO3 is a common choice of base in solvents like DMF. mdpi.com The heterogeneity of K2CO3 in many organic solvents can be advantageous for purification, as it can be easily removed by filtration. In some protocols, an excess of the amine reactant itself can act as the base, though this is generally less efficient and requires more complex purification to remove the resulting amine salt. borbasgroup.com

The stoichiometry of the base is crucial; typically, at least one equivalent is required to neutralize the acid byproduct. In practice, a slight excess is often used to ensure the reaction goes to completion.

Catalytic Systems and Additives for Enhanced Reactivity

To enhance the rate and yield of the reaction, various catalytic systems and additives can be employed. These are particularly important when dealing with less reactive aryl halides.

Catalytic Potassium Iodide (KI): The addition of a catalytic amount of an iodide salt, such as KI, is a common strategy to accelerate nucleophilic substitution reactions of alkyl and, in some cases, aryl halides. borbasgroup.com The iodide ion can act as a nucleophilic catalyst by first displacing the bromide from the aromatic ring to form a more reactive aryl iodide intermediate. Since iodide is a better leaving group than bromide, the subsequent attack by the diazepane is faster. This process, known as the Finkelstein reaction in the context of alkyl halides, can be effective in SNAr reactions under certain conditions. calibrechem.com

Palladium Catalysts: For more challenging substrates or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative. This reaction involves the use of a palladium precursor and a suitable phosphine ligand. The choice of ligand is critical and can significantly impact the reaction's efficiency. Optimization of Buchwald-Hartwig aminations often involves screening different ligands, bases, and solvents to find the optimal conditions for a specific substrate combination. bristol.ac.ukresearchgate.netresearchgate.net

Optimization of Temperature and Reaction Time for Yield and Purity

The temperature and duration of the reaction are critical parameters that must be optimized to achieve a high yield of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane while minimizing the formation of byproducts.

Temperature: The reaction temperature directly influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of undesired side products through decomposition or alternative reaction pathways. For SNAr reactions, temperatures typically range from room temperature to the boiling point of the solvent. For instance, in some amination reactions, heating at 60°C is sufficient, while others may require reflux conditions. semanticscholar.org The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high product selectivity.

Reaction Time: The reaction time is determined by monitoring the consumption of the starting materials, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Allowing the reaction to proceed for too long after completion can lead to product degradation and the formation of impurities. Conversely, insufficient reaction time will result in a lower yield due to incomplete conversion. Typical reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the chosen reaction conditions. mdpi.comjocpr.com

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the amine, increasing reaction rate. |

| Base | K2CO3 | Neutralizes acid byproduct and activates the amine nucleophile. |

| Catalyst | Catalytic KI or Palladium/phosphine ligand | Accelerates the reaction rate and allows for lower reaction temperatures. |

| Temperature | Optimized (e.g., 60-100 °C) | Balances reaction rate with the minimization of side product formation. |

| Reaction Time | Monitored until completion | Ensures maximum conversion of starting materials without product degradation. |

Purification and Isolation Techniques for Synthesized 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

Following the synthesis, a multi-step purification process is necessary to isolate 1-(4-bromo-2-nitrophenyl)-1,4-diazepane in high purity. This typically involves a combination of chromatographic and non-chromatographic techniques.

Column Chromatography Methods

Column chromatography is a primary technique for the purification of the target compound from unreacted starting materials and reaction byproducts.

Silica (B1680970) Gel Chromatography: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. Due to the basic nature of the amine groups in the diazepane ring and the acidic nature of silica, strong interactions can occur, leading to poor separation and tailing of the product peak. To mitigate this, a competing amine, such as triethylamine (B128534) or ammonia, is often added to the mobile phase. biotage.com Alternatively, an amine-functionalized silica gel can be used, which masks the acidic silanol (B1196071) groups and allows for efficient separation using simpler solvent systems like hexane (B92381)/ethyl acetate (B1210297). biotage.com

Solvent Gradients: A solvent gradient is typically employed to elute the compounds from the column. The purification process would start with a less polar solvent system (e.g., a mixture of hexane and ethyl acetate) to elute non-polar impurities. The polarity of the mobile phase is then gradually increased (e.g., by increasing the proportion of ethyl acetate or adding a more polar solvent like methanol) to elute the desired product. The final, highly polar impurities are then washed off the column with a highly polar solvent mixture.

| Stationary Phase | Mobile Phase System | Purpose |

| Silica Gel | Hexane/Ethyl Acetate gradient | Separation of non-polar impurities from the moderately polar product. |

| Silica Gel with amine additive (e.g., triethylamine) | Dichloromethane/Methanol (B129727) gradient | To prevent peak tailing of the basic amine product. |

| Amine-functionalized Silica Gel | Hexane/Ethyl Acetate gradient | Provides improved separation of basic compounds without the need for mobile phase additives. |

Other Chromatographic and Non-Chromatographic Purification Strategies

In addition to column chromatography, other techniques can be employed to further purify 1-(4-bromo-2-nitrophenyl)-1,4-diazepane.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For diazepine (B8756704) derivatives, solvents such as ethanol (B145695) or ethyl acetate are often used. jocpr.comnih.gov In some cases, a mixture of solvents is required to achieve the desired solubility profile.

Extraction: A liquid-liquid extraction is typically performed as the initial work-up step after the reaction is complete. The reaction mixture is diluted with water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer containing the product is then washed with brine to remove any remaining water-soluble impurities.

Reslurrying/Trituration: This technique involves stirring the crude solid product in a solvent in which the desired compound is insoluble, but the impurities are soluble. The purified solid is then collected by filtration. This method is often a simpler alternative to recrystallization for removing minor, more soluble impurities. researchgate.net

Scalability Considerations and Industrial Production Methods for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

The transition from laboratory-scale synthesis to industrial production of complex heterocyclic molecules like 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane presents a unique set of challenges. While bench-scale synthesis provides proof-of-concept, large-scale manufacturing necessitates a focus on safety, environmental impact, cost-effectiveness, and process robustness to ensure the consistent production of a high-purity product.

A significant challenge in scaling up the synthesis of 1,4-diazepane derivatives lies in the selection of appropriate solvents. google.com Laboratory procedures may employ halogenated hydrocarbon solvents, which are often effective for small-scale reactions. However, their use in industrial production is highly discouraged due to their negative environmental impact. google.com Attempts to substitute these with other solvents, such as dioxane or tetrahydrofuran, have revealed further complications. For instance, in the synthesis of related diazepane structures, the use of these alternative solvents led to incomplete reactions and resulted in significantly lower yields, sometimes as low as 30%. google.com Furthermore, solvents like dioxane pose their own environmental and health risks, making them unsuitable for large-scale manufacturing. google.com

Achieving a high yield of the target compound with good reproducibility is another critical aspect of industrial production. google.com The formation of the 1,4-diazepane ring can be a sensitive process, and conditions that work well in a small laboratory flask may not translate directly to a large industrial reactor. google.com This necessitates extensive process development and optimization to ensure consistent product quality and yield on a multi-kilogram scale. google.com

Purification is also a major consideration for industrial synthesis. While laboratory-scale purification often relies on chromatography, this method can be inefficient and costly at an industrial scale due to the large volumes of solvents required and the significant amount of waste generated. chemicalindustryjournal.co.uk Therefore, developing scalable purification methods, such as crystallization, is crucial for the economically viable production of active pharmaceutical ingredients (APIs). mdpi.com

To address these challenges, modern industrial production is increasingly moving towards advanced manufacturing technologies. Continuous flow chemistry, in particular, offers several advantages over traditional batch processing for the synthesis of heterocyclic compounds. mtak.hubohrium.com This approach allows for precise control over reaction parameters, such as temperature and reaction time, which can lead to improved yields and higher product purity. researchgate.net Continuous flow systems are also inherently safer, especially when handling hazardous reagents, as the reactions are contained within a closed system. mtak.hu The successful application of continuous flow synthesis for other heterocyclic compounds, including various active pharmaceutical ingredients, suggests its potential for the industrial production of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane. bohrium.comresearchgate.net

For the purification stage, continuous chromatography techniques, such as Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), present a promising solution to the bottlenecks of traditional batch chromatography. chemicalindustryjournal.co.uk MCSGP is a more sustainable and cost-effective method that reduces solvent consumption while increasing yield and throughput, making it particularly suitable for large-scale production. chemicalindustryjournal.co.uk

The table below summarizes the key scalability considerations and potential industrial solutions for the production of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane.

| Scalability Factor | Challenge in Traditional Batch Processing | Potential Industrial Solution |

| Solvent Selection | Use of environmentally harmful halogenated hydrocarbons; incomplete reactions and low yields with some alternative solvents like dioxane. google.com | Development of environmentally friendly and efficient solvent systems; utilization of continuous flow chemistry which can reduce solvent volume. google.combohrium.com |

| Reaction Control | Difficulty in maintaining consistent temperature and reaction conditions in large reactors, potentially leading to lower yields and impurities. google.com | Continuous flow reactors offer precise control over reaction parameters, leading to higher reproducibility and purity. researchgate.net |

| Safety | Handling of potentially hazardous reagents and intermediates on a large scale. mtak.hu | Continuous flow systems are enclosed, minimizing exposure to hazardous materials. mtak.hu |

| Purification | Batch chromatography is resource-intensive, with high solvent consumption and waste generation, making it costly for large-scale production. chemicalindustryjournal.co.uk | Implementation of large-scale crystallization techniques or continuous chromatography (e.g., MCSGP) to improve efficiency and reduce environmental impact. chemicalindustryjournal.co.ukmdpi.com |

| Yield & Purity | Achieving high yield and purity with good reproducibility can be challenging when scaling up. google.com | Optimized reaction conditions in continuous flow systems can lead to higher yields and purity, reducing the burden on downstream purification. acs.org |

Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 2 Nitrophenyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, are not available in the reviewed literature.

A complete ¹³C NMR spectral analysis, providing the chemical shifts for each unique carbon atom in the aromatic ring and the diazepane moiety, has not been publicly reported.

Information from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which are essential for assigning proton and carbon signals and confirming the connectivity of the molecular structure, is currently unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific high-resolution mass spectrometry data to confirm the exact mass and elemental formula of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane could not be located.

While LC/MS is a standard technique for purity assessment, no published chromatograms or mass spectra are available to validate the molecular ion of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.

The nitro group (NO₂) attached to the aromatic ring gives rise to two distinct and strong stretching vibrations. orgchemboulder.com The asymmetric stretching band is typically observed in the region of 1550-1475 cm⁻¹, while the symmetric stretching band appears at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.com These absorptions are a reliable indicator of the presence of the nitro functionality.

The carbon-bromine (C-Br) bond, due to the heavier mass of the bromine atom, absorbs in the lower frequency "fingerprint" region of the spectrum. For aromatic bromine compounds, the C-Br stretching vibration is typically found in the range of 690-515 cm⁻¹. libretexts.orglibretexts.org

The carbon-nitrogen (C-N) bonds within the molecule are of two types: the aliphatic C-N bonds of the diazepane ring and the aromatic C-N bond connecting the ring to the nitrophenyl group. Aliphatic C-N stretching vibrations usually appear in the 1250-1020 cm⁻¹ region. orgchemboulder.commsu.edu Aromatic C-N stretches are typically stronger and are observed at higher frequencies, generally in the 1335-1250 cm⁻¹ range. orgchemboulder.commsu.edu

Additionally, the presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. orgchemboulder.comlibretexts.orgblogspot.com The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the diazepane ring will show stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz

Table 1: Expected Characteristic IR Absorption Frequencies for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C-Br | Stretch | 690 - 515 |

| Aromatic C-N | Stretch | 1335 - 1250 |

| Aliphatic C-N | Stretch | 1250 - 1020 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 |

X-ray Crystallography for Definitive Molecular Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular structure, conformation, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is not publicly available, analysis of related structures allows for a prediction of its likely solid-state conformation. mdpi.comdoaj.orggrowingscience.com The diazepane ring, a seven-membered heterocycle, is expected to adopt a pseudo-chair or a twist-chair conformation to minimize steric strain. mdpi.com The bond lengths and angles within the 4-bromo-2-nitrophenyl moiety would be consistent with those of other substituted benzene (B151609) rings. The nitro group is often found to be slightly twisted out of the plane of the aromatic ring. mdpi.com The absolute configuration of the molecule, if chiral, could be unambiguously determined using this technique.

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In the case of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, several types of interactions are anticipated to play a crucial role in the supramolecular assembly.

Halogen bonding is a significant interaction involving the bromine atom. The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group or the nitrogen atoms of the diazepane ring of neighboring molecules. rsc.orgresearchgate.net These C–Br···O or C–Br···N interactions can influence the crystal packing significantly. mdpi.com Br···Br contacts are also possible, which can be classified as type I or type II interactions depending on the C-Br···Br angles. mdpi.commdpi.com

π-π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules are also expected. mdpi.com These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute to the stability of the crystal structure.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br | O (Nitro), N (Diazepane) |

| π-π Stacking | Nitrophenyl Ring | Nitrophenyl Ring |

| Hydrogen Bond | N-H (Diazepane) | O (Nitro), N (Diazepane) |

| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Nitro), π-system |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to verify the empirical formula of the synthesized molecule. The molecular formula for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is C₁₁H₁₄BrN₃O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and oxygen.

The calculated elemental percentages for C₁₁H₁₄BrN₃O₂ are as follows:

Carbon (C): 41.93%

Hydrogen (H): 4.48%

Bromine (Br): 25.35%

Nitrogen (N): 13.33%

Oxygen (O): 10.15%

Experimental results from elemental analysis of a pure sample of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane should closely match these theoretical values, typically within a ±0.4% margin of error, to confirm the empirical formula and the purity of the compound.

Table 3: Theoretical Elemental Composition of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (C₁₁H₁₄BrN₃O₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 41.93 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 4.48 |

| Bromine | Br | 79.904 | 1 | 79.904 | 25.35 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 13.33 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.15 |

| Total | 315.156 | 100.00 |

Chemical Reactivity and Derivatization Strategies for 1 4 Bromo 2 Nitrophenyl 1,4 Diazepane

Oxidation Reactions of the Diazepane Core and Phenyl Substituents

The oxidation of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane can be directed towards the diazepane ring or the substituents on the phenyl ring, depending on the chosen oxidizing agents and reaction conditions.

Formation of Corresponding Nitroso or Nitro Derivatives

While the phenyl ring already possesses a nitro group, further oxidation is theoretically possible to introduce additional oxygenated functionalities. However, the primary focus of oxidation reactions on similar N-aryl cyclic amines often involves the nitrogen atoms of the heterocyclic ring. Mild oxidation could potentially lead to the formation of N-oxides. More vigorous oxidation could lead to ring-opening or degradation of the diazepane moiety. The existing nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making further nitration or oxidation of the ring challenging without forcing conditions.

Investigation of Oxidizing Agents and Reaction Conditions

Specific experimental data on the oxidation of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is not extensively documented in publicly available literature. However, drawing parallels from the oxidation of other N-aryl-1,4-diazepanes, a range of oxidizing agents could be employed.

Table 1: Potential Oxidizing Agents and Expected Products

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Hydrogen peroxide (H₂O₂) | N-oxides of the diazepane ring | Catalytic amounts of a metal catalyst (e.g., selenium dioxide), controlled temperature |

| Peroxy acids (e.g., m-CPBA) | N-oxides of the diazepane ring | Inert solvent (e.g., dichloromethane), low temperature |

| Potassium permanganate (B83412) (KMnO₄) | Ring-opened products, degradation of the diazepane core | Basic or acidic medium, elevated temperature |

| Ozone (O₃) | Cleavage of the diazepane ring | Low temperature in a suitable solvent followed by workup |

It is crucial to note that the presence of the electron-rich diazepane nitrogens makes them susceptible to oxidation. Careful control of stoichiometry and temperature would be necessary to achieve selective oxidation without leading to complex product mixtures.

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the phenyl ring is a key transformation, as it provides access to the corresponding amino derivative, which is a versatile precursor for further functionalization.

Conversion of the Nitro Group to an Amino Group

The primary product of the reduction of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is 1-(2-Amino-4-bromophenyl)-1,4-diazepane. This transformation is a common and well-established reaction in organic synthesis. The resulting aniline (B41778) derivative opens up possibilities for a wide range of subsequent reactions, including diazotization, acylation, and the formation of various heterocyclic systems.

Application of Various Reducing Agents and Catalytic Hydrogenation

A variety of methods can be employed for the reduction of the aromatic nitro group in 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane. The choice of reducing agent and conditions can be critical to ensure chemoselectivity, particularly to avoid the reductive cleavage of the C-Br bond.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction.

Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be used.

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. Transfer hydrogenation, using sources like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, can also be an effective alternative.

Solvents: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

Conditions: The reaction is usually performed at room temperature and atmospheric or slightly elevated pressure.

Chemical Reduction: Several chemical reducing agents can also be used.

Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also affect other functional groups. Milder and more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel chloride (NiCl₂) can also be effective.

Table 2: Common Reducing Agents and Conditions for Nitro Group Reduction

| Reducing Agent/System | Catalyst (if any) | Solvent(s) | Typical Conditions |

| H₂ | Pd/C, Pt/C | Ethanol, Methanol | Room temperature, 1-4 atm H₂ |

| Sn / HCl | - | Ethanol, Water | Reflux |

| Fe / HCl or NH₄Cl | - | Ethanol, Water | Reflux |

| NaBH₄ / NiCl₂ | - | Methanol | 0 °C to room temperature |

| Hydrazine hydrate | Pd/C, Raney Ni | Ethanol | Room temperature to reflux |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. This allows for the displacement of the bromide ion by a variety of nucleophiles.

This reactivity is a powerful tool for introducing diverse functionalities at the 4-position of the phenyl ring. The general reaction scheme involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion.

Common nucleophiles that can be employed in these reactions include:

Alkoxides (RO⁻): To introduce alkoxy groups.

Amines (RNH₂, R₂NH): To form substituted anilines.

Thiols (RSH): To generate thioethers.

Cyanide (CN⁻): To introduce a nitrile group, which can be further elaborated.

The reaction conditions for SNAr reactions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require elevated temperatures to proceed at a reasonable rate. The presence of a base is often necessary to deprotonate the nucleophile or to neutralize the acid formed during the reaction.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 1-(4-Methoxy-2-nitrophenyl)-1,4-diazepane |

| Ammonia | Aqueous or gaseous ammonia | 1-(4-Amino-2-nitrophenyl)-1,4-diazepane |

| Piperidine | Piperidine | 1-(2-Nitro-4-(piperidin-1-yl)phenyl)-1,4-diazepane |

| Thiophenol | Thiophenol, base (e.g., K₂CO₃) | 1-(2-Nitro-4-(phenylthio)phenyl)-1,4-diazepane |

| Sodium Cyanide | NaCN | 4-(1,4-Diazepan-1-yl)-3-nitrobenzonitrile |

The ease of substitution will depend on the nucleophilicity of the attacking species and the reaction conditions employed. These substitution reactions significantly expand the synthetic utility of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane as a building block for more complex molecules.

Substitution with Diverse Nucleophiles for Functionalization

The presence of a bromine atom on the phenyl ring, activated by the electron-withdrawing nitro group at the ortho position, renders the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a powerful strategy for introducing a wide array of functional groups, thereby modifying the molecule's physicochemical properties.

The SNAr mechanism in such systems generally proceeds via a stepwise addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the negative charge of this intermediate, thus facilitating the reaction. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

A variety of nucleophiles can be employed in these reactions, leading to a diverse set of derivatives. Common classes of nucleophiles and their corresponding products are outlined in the table below.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Product Derivative |

| Amines | Pyrrolidine | Amino | 1-(2-Nitro-4-(pyrrolidin-1-yl)phenyl)-1,4-diazepane |

| Thiols | Thiophenol | Thioether | 1-(2-Nitro-4-(phenylthio)phenyl)-1,4-diazepane |

| Alkoxides | Sodium methoxide | Ether | 1-(4-Methoxy-2-nitrophenyl)-1,4-diazepane |

The reaction conditions for these substitutions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of base, if required, is also critical and can influence the reaction outcome.

Stereochemical and Electronic Effects of the Diazepane Ring on Substitution

The 1,4-diazepane ring, while not directly participating in the SNAr reaction on the phenyl ring, can exert significant stereochemical and electronic effects that influence the reactivity of the molecule.

Stereochemical Effects: The seven-membered diazepine (B8756704) ring is not planar and can adopt several low-energy conformations, such as a twist-boat or a pseudo-chair conformation. nih.govmdpi.com The specific conformation adopted by the 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane molecule can influence the accessibility of the reaction site on the phenyl ring to incoming nucleophiles. Steric hindrance arising from a particular conformation of the diazepane ring could potentially modulate the rate of nucleophilic attack.

Electrophilic Aromatic Substitution on the Phenyl Ring (Hypothetical or Observed)

Electrophilic aromatic substitution (EAS) on the phenyl ring of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is expected to be significantly challenging due to the presence of two deactivating groups: the nitro group and the bromine atom.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. imperial.ac.ukmasterorganicchemistry.com It directs incoming electrophiles to the meta position relative to itself. The bromine atom is also a deactivating group due to its electron-withdrawing inductive effect, although it is an ortho-, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. organicchemistrytutor.comaakash.ac.in

In 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, the positions ortho and para to the activating 1,4-diazepane group are already substituted (position 2 with a nitro group and position 4 with a bromine atom). The remaining positions on the phenyl ring are strongly deactivated by the cumulative effects of the nitro and bromo substituents. Therefore, forcing an electrophilic substitution reaction would likely require harsh reaction conditions, and the regioselectivity would be governed by the directing effects of the existing substituents. The nitro group would direct an incoming electrophile to position 6 (meta to the nitro group), while the bromine atom would direct to position 5 (ortho to the bromine). The diazepane group, being an activating group, would also direct to position 5 (ortho to the diazepane). Given the strong deactivating nature of the nitro group, electrophilic substitution is generally unfavorable.

Further Functional Group Interconversions and Complex Derivatization

Beyond substitution reactions on the phenyl ring, 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane offers several avenues for further functionalization and the construction of more complex molecular architectures.

One of the most synthetically useful transformations is the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron powder in acetic acid. The resulting amino group can then serve as a handle for a wide range of subsequent reactions, including:

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., hydroxyl, cyano, or another halogen) via Sandmeyer-type reactions.

Amide and Sulfonamide Formation: The amine can be acylated with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This allows for the introduction of a wide range of substituents, potentially modulating the biological activity of the molecule.

The 1,4-diazepane ring itself is also amenable to derivatization. The secondary amine within the ring can be alkylated, acylated, or sulfonylated to introduce further diversity. researchgate.netnih.gov For instance, reaction with an alkyl halide in the presence of a base would yield an N-alkylated derivative.

These derivatization strategies, both on the phenyl ring and the diazepane moiety, highlight the potential of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane as a versatile building block in medicinal chemistry and materials science for the synthesis of novel and complex molecular scaffolds. nih.govjocpr.com

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 2 Nitrophenyl 1,4 Diazepane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and properties of molecules. These theoretical methods allow for the detailed examination of molecular geometries and energies.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, DFT is employed to determine the most stable conformation, known as the optimized molecular geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The resulting optimized structure provides critical information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. In similar benzodiazepine (B76468) derivatives, DFT calculations have been successfully used to compute these parameters, showing good agreement with experimental data where available. researchgate.net

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing heteroatoms and halogens, such as 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a widely used and reliable choice. researchgate.net This hybrid functional combines the strengths of both Hartree-Fock theory and DFT.

The basis set determines the mathematical functions used to describe the orbitals of each atom. A commonly employed and robust basis set for this type of molecule is 6-311++G(d,p). This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a balanced and accurate description of the electron distribution, which is crucial for calculating molecular properties. Studies on related brominated heterocyclic compounds have demonstrated that the B3LYP/6-311++G(d,p) level of theory yields reliable results for geometry and electronic properties. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and interactions with other molecules. Various theoretical tools are used to analyze the distribution of electrons and identify reactive sites.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, the electron-withdrawing nature of the nitro group and the presence of the bromine atom are expected to significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

This table presents the definitions of common reactivity indices derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Sites of Electrophilic/Nucleophilic Attack

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually located around hydrogen atoms or other electropositive centers.

For 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. The hydrogen atoms on the diazepane ring and the phenyl ring would likely exhibit positive potential, indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) events. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. A high E(2) value indicates a strong interaction and significant charge transfer between the two orbitals.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) in diazepane | π(C-C) in phenyl ring | High | n → π (Resonance) |

| LP(O) in nitro group | σ(N-C) | Moderate | n → σ (Hyperconjugation) |

| π(C=C) in phenyl ring | π(C=C) in phenyl ring | High | π → π (Conjugation) |

This is an illustrative table of expected NBO interactions and their stabilization energies (E(2)) for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane, highlighting potential intramolecular charge transfer pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties. By modeling the molecule's behavior at the quantum level, it is possible to simulate spectra that can be compared with experimental data for validation and detailed interpretation.

Computational Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical vibrational analysis is performed to understand the molecular vibrations of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane. This is typically achieved using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). The calculations yield harmonic vibrational frequencies, which correspond to the fundamental modes of vibration.

The predicted frequencies can be correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net Since theoretical calculations are performed on a single molecule in the gas phase under harmonic approximation, the computed wavenumbers are often systematically higher than experimental values. To achieve better agreement, these values are typically scaled using empirical scaling factors. rsc.org The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsion of bonds. nih.gov

Table 1: Illustrative Example of Predicted Vibrational Frequencies for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (PED) |

|---|---|---|---|---|

| ν(N-H) | 3350 | - | - | N-H stretching |

| ν(C-H) aromatic | 3100 | - | - | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | - | - | Aliphatic C-H stretching |

| νas(NO₂) | 1550 | - | - | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | - | - | Symmetric NO₂ stretching |

| ν(C-N) | 1280 | - | - | C-N stretching |

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com

Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com The accuracy of predicted shifts can be high enough to aid in the assignment of complex spectra and to distinguish between different possible isomers or conformers. nsf.gov

Table 2: Illustrative Example of Predicted NMR Chemical Shifts for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (aromatic) | 7.5 - 8.2 | - |

| H (diazepane) | 2.8 - 4.0 | - |

| H (N-H) | 4.5 | - |

| C (aromatic, C-Br) | 115 | - |

| C (aromatic, C-NO₂) | 148 | - |

| C (aromatic) | 120 - 135 | - |

UV-Vis Spectral Simulations using Time-Dependent DFT (TD-DFT)

The electronic absorption properties of the molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qa This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. qnl.qa The choice of functional, such as CAM-B3LYP, is crucial for accurately describing charge-transfer excitations, which are expected in this molecule due to the presence of electron-donating (diazepane) and electron-withdrawing (nitrophenyl) groups. chemrxiv.org

Simulations can predict the λ_max values and help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The effect of different solvents on the spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM). qnl.qa

Table 3: Illustrative Example of Predicted UV-Vis Spectral Data for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| Gas Phase | 350 | 0.25 | HOMO → LUMO |

| Ethanol (B145695) | 355 | 0.28 | HOMO → LUMO |

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) characteristics, like 1-(4-bromo-2-nitrophenyl)-1,4-diazepane, are candidates for nonlinear optical (NLO) materials. Computational chemistry is essential for predicting and understanding these properties at the molecular level.

Calculation of Molecular Hyperpolarizabilities

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. It can be calculated using DFT methods by applying a finite external electric field and determining the response of the molecular dipole moment. researchgate.net The total molecular hyperpolarizability is typically reported as the magnitude of the β vector.

High β values are often associated with molecules that have a large difference in dipole moment between their ground and excited states. Calculations can reveal the magnitude and tensor components of the hyperpolarizability, providing a theoretical measure of the molecule's potential as an NLO material.

Investigation of Structure-NLO Property Relationships, including Donor-Acceptor Systems

The NLO properties of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane arise from its donor-acceptor (D-π-A) architecture. The diazepane ring acts as an electron donor (D), while the nitro group on the phenyl ring is a strong electron acceptor (A). The bromo-substituted phenyl ring serves as the π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor upon electronic excitation.

Computational analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding this relationship. rsc.org The HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. A small HOMO-LUMO energy gap is indicative of easier charge transfer and is often correlated with a larger hyperpolarizability (β). rsc.org By computationally modifying the donor, acceptor, or π-bridge, researchers can investigate structure-property relationships to design molecules with enhanced NLO responses. rsc.orgresearchgate.net

Table 4: Illustrative Example of Calculated NLO Properties for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -2.5 | eV |

| HOMO-LUMO Gap (ΔE) | 3.7 | eV |

Conformational Analysis and Molecular Dynamics Simulations

A thorough search of existing scientific literature and databases has yielded no specific studies on the conformational analysis or molecular dynamics simulations for 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane. Therefore, no detailed research findings or data tables on this topic can be provided at this time.

Advanced Applications and Role As a Synthetic Intermediate for Complex Molecular Architectures

A Versatile Building Block for Diverse Organic Molecules

The strategic placement of bromo and nitro substituents on the phenyl ring, coupled with the inherent reactivity of the 1,4-diazepane moiety, positions 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane as a key intermediate in the synthesis of a variety of organic molecules. This versatility allows chemists to construct novel heterocyclic systems and generate libraries of compounds with potential pharmaceutical applications.

Generation of Novel Heterocyclic Systems Beyond Diazepanes

The 1,4-diazepane scaffold is a springboard for the synthesis of more complex, fused heterocyclic systems such as triazepines and benzodiazepines. The presence of the reactive nitro group on the phenyl ring of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane offers a chemical handle for intramolecular cyclization reactions. For instance, reduction of the nitro group to an amine can be followed by reaction with a suitable one-carbon synthon to construct a third nitrogen-containing ring, leading to the formation of triazepine derivatives.

Similarly, the diazepine (B8756704) ring can be expanded or modified to create various benzodiazepine (B76468) structures. Benzodiazepines are a well-established class of psychoactive drugs, and the development of novel synthetic routes to access diverse analogues is of significant interest in medicinal chemistry. The synthesis of these fused ring systems often involves multi-step reaction sequences that leverage the pre-existing diazepine framework.

| Starting Material Precursor | Target Heterocyclic System | General Synthetic Strategy |

| Diazepine Derivative | Triazepine | Reduction of a nitro group to an amine, followed by cyclization with a one-carbon unit. |

| Diazepine Derivative | Benzodiazepine | Ring expansion or annulation reactions on the diazepine core. |

Precursor for Pharmaceutically Relevant Scaffolds and Chemical Libraries

The structural framework of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity. By using this core structure as a starting point, chemists can generate large collections of related compounds, known as chemical libraries, through combinatorial synthesis.

The synthesis of such libraries often involves parallel reactions where different building blocks are attached to the diazepine core. The bromo substituent on the phenyl ring is particularly useful for this purpose, as it can be readily modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents. This approach allows for the rapid exploration of the chemical space around the diazepine scaffold, increasing the probability of discovering compounds with desired biological activities.

Contributions to Medicinal Chemistry Research Through Synthesis Design

The utility of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane extends beyond its role as a simple building block. It is a key component in the rational design and synthesis of molecules aimed at understanding and modulating biological processes.

Design and Synthesis of Derivatives for Investigating Molecular Targets and Pathways

In the quest to understand the function of specific proteins and biological pathways, medicinal chemists design and synthesize molecular probes. Derivatives of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane can be tailored to interact with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes in the central nervous system (CNS).

For example, modifications to the phenyl ring or the diazepine nitrogen atoms can alter the compound's shape, size, and electronic properties, thereby influencing its binding affinity and selectivity for a particular target. The synthesis of a series of systematically varied analogues allows researchers to probe the binding pocket of a receptor and identify key interactions that are crucial for biological activity.

Exploration of Structure-Activity Relationships within Designed Analogues

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery. These studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their potency and selectivity.

The 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane scaffold provides an excellent platform for conducting SAR studies. For instance, the effect of the position and nature of substituents on the phenyl ring can be systematically investigated. Theoretical studies on benzodiazepine analogues have shown that electron-withdrawing groups at certain positions of the fused phenyl ring can enhance receptor affinity. nih.gov The bromo and nitro groups in 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane are electron-withdrawing and their influence, along with that of other introduced substituents, can be systematically evaluated to build a comprehensive SAR profile. This knowledge is then used to guide the design of more potent and selective drug candidates.

| Structural Modification | Potential Impact on Activity |

| Substitution at the 4-position of the phenyl ring | Can influence potency and selectivity. Para-substitution often decreases activity in benzodiazepines. egpat.com |

| Substitution at the 2-position of the phenyl ring | Ortho-substitution with electron-withdrawing groups can increase activity in benzodiazepines. egpat.com |

| Modification of the diazepine ring | Can alter the conformation and binding to the receptor. |

Role in the Synthesis of Agrochemicals

The application of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane is not limited to the pharmaceutical industry. The versatile reactivity of this compound also makes it a valuable intermediate in the synthesis of novel agrochemicals. The development of new pesticides, herbicides, and fungicides is crucial for modern agriculture, and heterocyclic compounds often play a central role in their design. The structural motifs present in derivatives of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane can be incorporated into new agrochemical candidates to enhance their efficacy and selectivity. While specific examples are not extensively documented in publicly available literature, the fundamental reactivity of this compound makes it a plausible precursor for various agrochemical scaffolds.

Development of Catalytic Ligands or Reagents

The 1-(4-bromo-2-nitrophenyl)-1,4-diazepane scaffold is a promising platform for the development of novel catalytic ligands. The presence of the bromo group on the aromatic ring and the nitrogen atoms in the diazepane ring are key features that can be exploited for the synthesis of various types of ligands, including phosphines and N-heterocyclic carbenes (NHCs), which are pivotal in homogeneous catalysis.

The transformation of the bromoaryl moiety is a common and effective strategy for introducing catalytically active groups. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce phosphine (B1218219) groups. A plausible synthetic route involves the reaction of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane with a phosphinating agent, such as diphenylphosphine, in the presence of a palladium or nickel catalyst.

Alternatively, the bromo-nitrophenyl precursor can be utilized in the synthesis of N-heterocyclic carbenes. This typically involves a multi-step sequence starting with the substitution of the bromine atom with an amine, followed by cyclization and deprotonation to generate the carbene. The diazepane ring itself can act as a coordinating moiety, potentially leading to bidentate or tridentate ligands where the diazepane nitrogens and the newly formed catalytic center can bind to a metal. The coordination chemistry of diazepane-based ligands is an active area of research, with studies showing their ability to form stable complexes with various transition metals.

The nitro group can also be chemically modified, for example, by reduction to an amino group. This transformation opens up further avenues for functionalization, such as the introduction of other coordinating groups or the formation of Schiff base ligands.

Table 1: Potential Catalytic Ligands Derived from 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

| Ligand Type | Synthetic Precursor | Key Transformation | Potential Metal Coordination |

| Phosphine Ligand | 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane | Palladium-catalyzed phosphination | P, N-coordination |

| N-Heterocyclic Carbene (NHC) | 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane | Multi-step synthesis involving amination and cyclization | C, N-coordination |

| Schiff Base Ligand | 1-(4-Amino-2-nitrophenyl)-1,4-diazepane (from reduction of nitro group) | Condensation with an aldehyde or ketone | N, N'-coordination |

Potential in Materials Science Research (e.g., optoelectronic applications of derivatives)

The unique electronic properties conferred by the nitro group (an electron-withdrawing group) and the potential for extended conjugation make derivatives of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane attractive candidates for materials science research, particularly in the field of optoelectronics.

The core structure of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane can be viewed as a building block for donor-acceptor (D-A) systems, which are fundamental to many organic electronic materials. The nitro-substituted phenyl ring acts as an electron acceptor, while the diazepane ring, especially after modification, can serve as an electron donor. The photophysical properties of such donor-acceptor molecules are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO).

The bromo substituent provides a convenient handle for extending the π-conjugation of the molecule through cross-coupling reactions, such as Suzuki or Sonogashira couplings. By introducing other aromatic or heteroaromatic units, it is possible to synthesize conjugated polymers and oligomers with tailored electronic and optical properties. The bromo group has been shown to play a role in improving the properties of organic nonlinear optical materials.

Furthermore, the nitroaniline moiety within the structure is a well-known chromophore. The photophysical properties of donor-acceptor molecules containing nitroaniline derivatives are characterized by intramolecular charge transfer (ICT) transitions, which are sensitive to the molecular environment and can be tuned by chemical modification. This tunability is highly desirable for the design of materials with specific absorption and emission characteristics.

Table 2: Potential Optoelectronic Applications of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane Derivatives

| Application Area | Key Molecular Feature | Synthetic Strategy | Potential Property |

| Organic Light-Emitting Diodes (OLEDs) | Donor-Acceptor Structure | Modification of the diazepane ring (donor) and extension of conjugation | Tunable emission color |

| Organic Photovoltaics (OPVs) | Extended π-Conjugation | Polymerization via cross-coupling at the bromo position | Broad absorption spectrum |

| Nonlinear Optics (NLO) | Push-Pull System | Introduction of strong donor groups to enhance the D-A character | High second-order nonlinear optical response |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. A common approach involves reacting 4-bromo-2-nitrohalobenzene derivatives (e.g., bromobenzene) with 1,4-diazepane in polar aprotic solvents (e.g., DMF, DMSO) using a base (e.g., KCO) and catalytic KI to enhance reactivity . Post-reaction purification often employs column chromatography (silica/alumina) with gradients like chloroform/methanol (95:5) . For example, yields of similar diazepane derivatives range from 38% to 69% under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- H NMR : To confirm the diazepane ring conformation and substituent integration (e.g., aromatic protons from the nitrophenyl group at δ 7.3–8.0 ppm and diazepane methylene signals at δ 2.1–3.5 ppm) .

- Mass Spectrometry (MS) : LC/MS or HRMS for molecular ion validation (e.g., [M+H] peaks for similar compounds: m/z 289–325) .

- IR Spectroscopy : To detect nitro (1520–1350 cm) and C-Br (600–500 cm) stretches .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the bromo and nitro substituents on reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of -NO and -Br groups, which activate the aryl ring for further functionalization. For example: